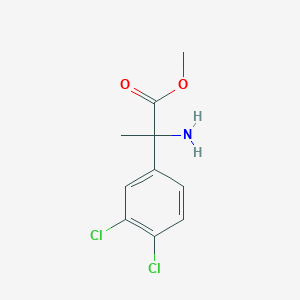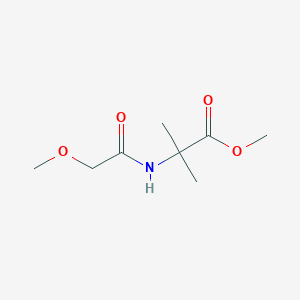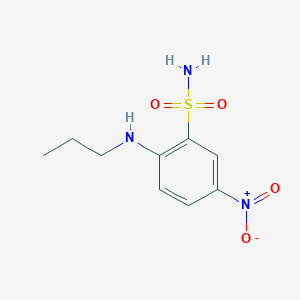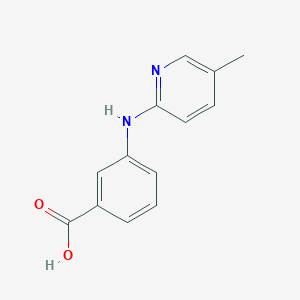
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the CAS Number: 1864064-20-9 . It has a molecular weight of 235.16 . It is also known as nicotine pyrrolidine.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular formula is C10H16Cl2N2.科学的研究の応用
Synthesis and Chemical Properties
- Pyrrolidines, including variants similar to 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, are significant in the synthesis of heterocyclic compounds. They are used in polar [3+2] cycloaddition reactions, forming products under mild conditions. This makes them valuable for synthesizing diverse pyrrolidine derivatives used in medicinal and industrial applications, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
- The compound's derivatives play a role in the synthesis of intercalating nucleic acids (INAs). They have been used to study the stability of DNA (RNA) duplexes and DNA three-way junctions, contributing to the understanding of nucleic acid behavior and interaction (Filichev & Pedersen, 2003).
Applications in Catalysis and Materials Science
- Derivatives of this compound are used in the construction of helical silver(I) coordination polymers. This application is crucial in materials science for developing new materials with unique properties, such as alternating helical chains for various applications (Zhang et al., 2013).
- In organocatalysis, certain salts derived from pyrrolidinylmethyl compounds serve as recyclable catalysts in enantioselective Michael additions to nitrostyrenes. These catalysts are significant in synthesizing chiral compounds, which are essential in pharmaceutical and chemical industries (Yacob et al., 2008).
Molecular and Structural Chemistry
- Research into 3-ylidene-1-pyrrolines, a class of compounds related to this compound, has shown their potential as precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. This reveals their versatility and potential in the synthesis of complex molecular structures (Gazizov et al., 2020).
- The compound and its derivatives are also involved in studying the molecular electrostatic potential dependent selectivity of hydrogen bonding. This research contributes to a deeper understanding of hydrogen-bond-based intermolecular interactions, which are fundamental in chemistry and biology (Aakeröy et al., 2015).
特性
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIKOAKEBMLKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)
![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)
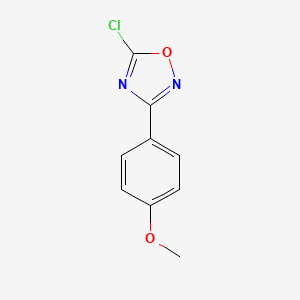
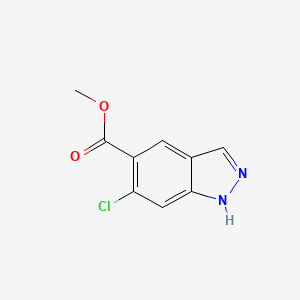
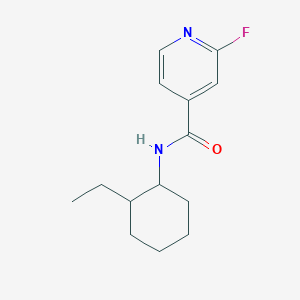
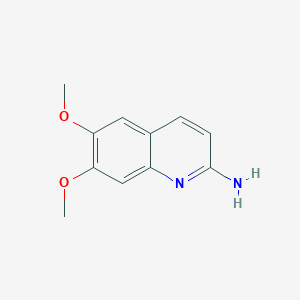
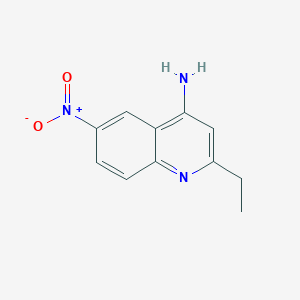
![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)
![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
